2-(3-chlorophenoxy)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide
Description
2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenoxy group, a hydroxy-methoxyphenyl group, and an acetohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-22-13-5-6-15(20)11(7-13)9-18-19-16(21)10-23-14-4-2-3-12(17)8-14/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGFXLOHJACGIL-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)COC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)COC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 3-chlorophenoxyacetic acid.
Condensation Reaction: The 3-chlorophenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Schiff Base Formation: Finally, the hydrazide is condensed with 2-hydroxy-5-methoxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions may require a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazide moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenolic groups can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenoxy)propionamide
- 2-(3-chlorophenoxy)propionic acid
- 2-(3-chlorophenoxy)methylmorpholine
Uniqueness
2-(3-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. Unlike simpler chlorophenoxy derivatives, this compound’s hydrazide and methoxyphenyl groups provide additional sites for interaction with biological targets, enhancing its potential as a versatile research tool.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
